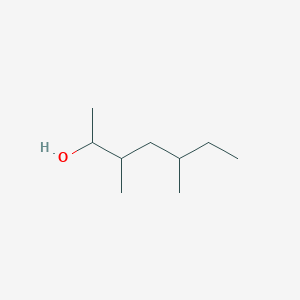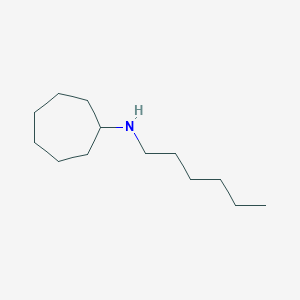
N-hexylcycloheptanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-hexylcycloheptanamine is an organic compound with the molecular formula C13H27N It is a secondary amine, characterized by a cycloheptane ring attached to an N-hexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-hexylcycloheptanamine typically involves the alkylation of cycloheptanamine with hexyl halides under basic conditions. One common method is to react cycloheptanamine with hexyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
N-hexylcycloheptanamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form N-hexylcycloheptanone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: N-hexylcycloheptanone.
Reduction: this compound.
Substitution: Various substituted cycloheptanamines depending on the reagents used.
Scientific Research Applications
N-hexylcycloheptanamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the preparation of cyclic amines and other nitrogen-containing compounds.
Biology: The compound can be used in the study of amine metabolism and the development of amine-based drugs. Its interactions with biological systems can provide insights into the behavior of secondary amines in vivo.
Medicine: this compound derivatives may have potential therapeutic applications, particularly in the development of pharmaceuticals targeting specific receptors or enzymes.
Industry: It can be used as a precursor in the synthesis of surfactants, lubricants, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-hexylcycloheptanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with active sites, influencing the activity of the target molecule. Additionally, the hydrophobic cycloheptane ring can interact with lipid membranes, affecting the compound’s distribution and activity within biological systems.
Comparison with Similar Compounds
Similar Compounds
N-methylcycloheptanamine: Similar structure but with a methyl group instead of a hexyl group.
N-ethylcycloheptanamine: Contains an ethyl group instead of a hexyl group.
N-propylcycloheptanamine: Contains a propyl group instead of a hexyl group.
Uniqueness
N-hexylcycloheptanamine is unique due to its longer alkyl chain, which can influence its physical and chemical properties. The hexyl group provides increased hydrophobicity, which can affect the compound’s solubility, reactivity, and interactions with biological systems compared to its shorter-chain analogs.
Properties
CAS No. |
136105-91-4 |
|---|---|
Molecular Formula |
C13H27N |
Molecular Weight |
197.36 g/mol |
IUPAC Name |
N-hexylcycloheptanamine |
InChI |
InChI=1S/C13H27N/c1-2-3-4-9-12-14-13-10-7-5-6-8-11-13/h13-14H,2-12H2,1H3 |
InChI Key |
HLLJXDWRUNUUSP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNC1CCCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


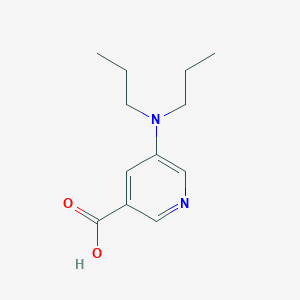
![4-(Methylamino)furo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B13211033.png)
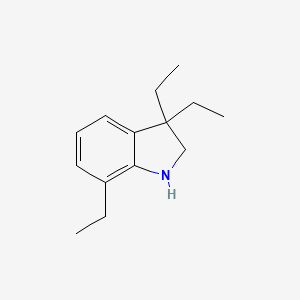
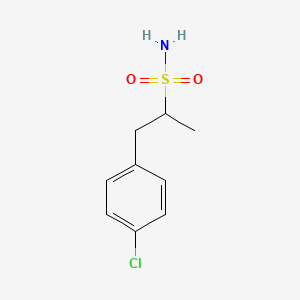
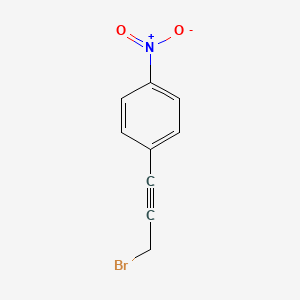
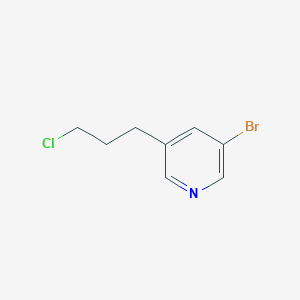
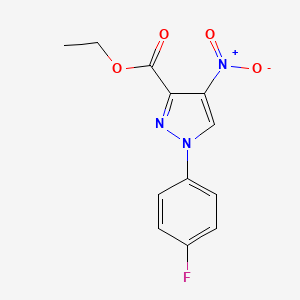
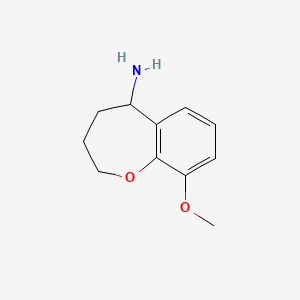
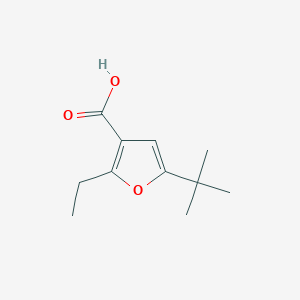
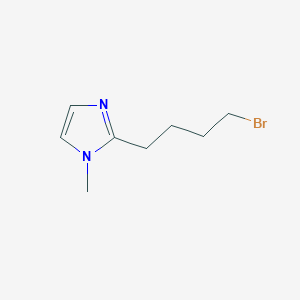
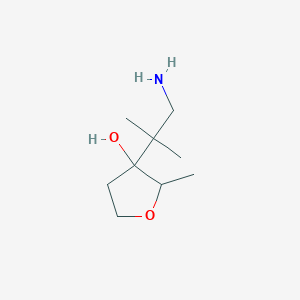
![2-[5-(3-Fluorophenyl)furan-2-yl]acetic acid](/img/structure/B13211083.png)
